molecular formula C11H16N4 B13443692 (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B13443692
M. Wt: 204.27 g/mol
InChI Key: CLLIKVNZVBWGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (: 2098052-77-6) is a nitrogen-containing heterocyclic compound with the molecular formula C12H18N4 and a molecular weight of 218.30 g/mol. This chemical belongs to the imidazo[4,5-b]pyridine class of fused bicyclic heteroaromatics, a scaffold recognized as a privileged structure in modern medicinal chemistry due to its prevalence in biologically active molecules . The compound features an isobutyl chain at the 3-position of the imidazo[4,5-b]pyridine core and a methylaminomethyl substituent at the 2-position. The imidazo[4,5-b]pyridine scaffold is of significant research interest. Structurally similar compounds have been identified as potent, selective, and ATP-independent inhibitors of the protein kinase Akt, a key target in oncological research for its role in cellular survival and proliferation pathways . Furthermore, other derivatives of this scaffold are investigated as modulators of various protein kinases, including c-Met, which is implicated in tumor growth and metastasis . More recently, the imidazopyridine core has been explored in the development of inhibitors for insulin-regulated aminopeptidase (IRAP), a target associated with cognitive enhancement . The synthetic route for this compound and its analogs typically involves the cyclization of 2-aminopyridines, for instance, through reactions with aldehydes, to form the central heterocyclic system . Subsequent steps introduce the specific isobutyl and methylaminomethyl substituents, often via alkylation or nucleophilic substitution reactions . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine

InChI

InChI=1S/C11H16N4/c1-8(2)7-15-10(6-12)14-9-4-3-5-13-11(9)15/h3-5,8H,6-7,12H2,1-2H3

InChI Key

CLLIKVNZVBWGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC2=C1N=CC=C2)CN

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Nucleophilic Substitution, Reduction, and Cyclization

A highly efficient and green chemistry-aligned method involves a one-pot reaction sequence starting from 2-chloro-3-nitropyridine derivatives, primary amines, zinc reduction, and aldehyde condensation in a water-isopropanol solvent system (H2O-IPA). This method was reported by Pitchumani et al. and refined in subsequent studies:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)
    Reaction of 2-chloro-3-nitropyridine with a primary amine (e.g., isobutylamine) in H2O-IPA at 80 °C for 2 hours yields the intermediate pyridine-2,3-diamine.

  • Step 2: Reduction
    The nitro group is reduced to an amine using zinc dust and hydrochloric acid at 80 °C for 45 minutes, producing the diamine intermediate.

  • Step 3: Heterocyclization
    Without isolating intermediates, substituted aldehydes are added to the reaction mixture and heated at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine ring system.

  • Workup and Purification
    The product is extracted with ethyl acetate, dried, and purified by silica gel chromatography to yield the target compound in excellent yields.

This method benefits from the use of polar protic solvents (H2O-IPA), which enhance reaction rates and yields compared to aprotic solvents. The entire process can be completed in under 24 hours with minimal intermediate handling, aligning with green chemistry principles.

Step Reagents/Conditions Time Temperature Outcome
1 2-chloro-3-nitropyridine + primary amine in H2O-IPA 2 h 80 °C Pyridine-2,3-diamine intermediate
2 Zn dust + HCl 45 min 80 °C Reduction to diamine
3 Substituted aldehyde 10 h 85 °C Cyclization to imidazo[4,5-b]pyridine

Yields typically exceed 85% under optimized conditions.

Alternative Pd- or Cu-Catalyzed Cyclization Methods

Other synthetic approaches involve palladium- or copper-catalyzed regiospecific cyclizations of 2-halo-3-acylaminopyridines with amines, allowing for selective formation of the imidazo[4,5-b]pyridine core. These methods provide versatility in introducing various substituents at the 2- and 3-positions, though they often require more complex catalyst systems and longer reaction times.

  • Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines,
  • Cu- and Pd-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine derivatives.

These methods allow for fine-tuning of substitution patterns but typically involve harsher conditions and less environmentally friendly reagents compared to the one-pot Zn/HCl reduction approach.

Synthesis of the Isobutyl Substituent

The isobutyl group at the 3-position is introduced via the choice of primary amine in the nucleophilic substitution step. Using isobutylamine as the nucleophile ensures selective incorporation of this alkyl group into the imidazo[4,5-b]pyridine scaffold during cyclization.

Characterization and Verification

The synthesized compounds are typically characterized by:

Comparative Analysis of Preparation Methods

Methodology Advantages Limitations Typical Yield (%) Reaction Time Environmental Impact
One-pot SNAr + Zn/HCl reduction + cyclization in H2O-IPA Simple, green solvent system, short time, high yield Limited to primary amines compatible with conditions 85–95 ~12–14 hours total Low (water/isopropanol solvent, Zn/HCl reductant)
Pd/Cu-catalyzed cyclization High regioselectivity, diverse substitutions Requires expensive catalysts, longer times 70–85 12–24 hours Moderate (metal catalysts)
Multi-step classical synthesis Established protocols, flexible intermediates More steps, isolation required, longer total time 60–80 Several days Higher due to solvents and reagents

Research Findings and Optimization

  • Using Zn/HCl as a reducing agent significantly reduces reaction time for nitro group reduction from 12 hours (with Zn/AcOH) to 45 minutes without compromising yield.
  • The solvent system H2O-IPA (1:1) is superior to methanol, ethanol, or aprotic solvents, enhancing both reaction rate and yield during heterocyclization.
  • Electron-donating and electron-withdrawing substituents on aldehydes are well tolerated, allowing for structural diversity in the final compound.
  • The one-pot method avoids isolation of intermediates, improving overall efficiency and reducing waste.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Material 2-chloro-3-nitropyridine derivatives
Nucleophile Isobutylamine (for isobutyl substitution)
Reducing Agent Zinc dust + HCl
Solvent Water-isopropanol (1:1)
Temperature 80–85 °C
Reaction Time 12–14 hours total
Purification Silica gel chromatography (15% EtOAc/hexane)
Characterization Techniques ^1H NMR, ^13C NMR, HRMS, TLC
Typical Yield 85–95%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.

Reaction TypeReagents/ConditionsProductReference
AlkylationMethyl iodide, K₂CO₃, DMF, 80°C, 12 hN-methylated derivative
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → rt, 4 hN-acetylated compound
Schiff Base Formation4-nitrobenzaldehyde, MeOH, reflux, 6 hImine-linked conjugate
  • Mechanistic Insight : The amine’s lone pair attacks electrophilic centers, forming new C–N or N–X bonds. Steric hindrance from the isobutyl group may influence regioselectivity .

Oxidation Reactions

The amine and heteroaromatic ring undergo oxidation under controlled conditions.

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)AcOH, 60°C, 8 hN-oxide derivative
KMnO₄H₂O, pH 10, 25°C, 24 hRing-hydroxylated metabolite
  • Key Finding : Oxidation of the imidazo[4,5-b]pyridine ring generates electrophilic intermediates, enabling further functionalization .

Reduction Reactions

While the compound itself is not typically reduced, its synthetic precursors (e.g., nitro intermediates) undergo reduction:

SubstrateReagents/ConditionsProductReference
Nitro precursorZn/HCl, H₂O-IPA, 80°C, 45 minAmine product
Imine intermediateNaBH₄, MeOH, 0°C → rt, 2 hSecondary amine
  • Industrial Relevance : Zn/HCl-mediated reductions are scalable and align with green chemistry principles .

Cross-Coupling Reactions

The imidazo[4,5-b]pyridine core participates in Pd- and Cu-catalyzed couplings when halogenated:

ReactionCatalysts/LigandsSubstratesYieldReference
Suzuki-MiyauraPd(OAc)₂, bathophenanthrolineArylboronic acids70–85%
Buchwald-HartwigCuI, L-prolineAryl halides65–78%
  • Limitation : Direct C–H activation requires halogenated derivatives, necessitating pre-functionalization .

Cyclization and Heterocycle Formation

The amine group enables cyclocondensation to form fused heterocycles:

ReagentConditionsProductReference
CS₂KOH, DMF, 120°C, 6 hImidazo[4,5-b]pyridothiazole
CH₃COCH₂COClEt₃N, THF, reflux, 12 hPyrrolo-imidazopyridine hybrid
  • Application : Such derivatives exhibit enhanced bioactivity in antimicrobial assays .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The imidazo[4,5-b]pyridine scaffold is highly modular, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-isobutyl, 2-methanamine C₁₁H₁₆N₄ 204.28 High lipophilicity (logP ~2.5*), moderate aqueous solubility as free base
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 5,7-dimethyl, 2-methanamine C₉H₁₂N₄ 176.22 Increased lipophilicity (logP ~1.8*); methyl groups enhance metabolic stability
{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine 6-bromo, 2-methanamine C₇H₇BrN₄ 227.06 Electrophilic bromine enables further functionalization; reduced solubility
2,3-Diaryl Derivatives (e.g., 3a ) 2-aryl, 3-aryl (e.g., 4-fluorophenyl) Varies ~300–350 Planar structure with π-π stacking potential; low solubility without ionizable groups
(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 3-methyl, 2-methanamine C₈H₁₀N₄ 162.20 Lower steric bulk than isobutyl; higher solubility in dihydrochloride form (e.g., 221.09 g/mol )

*Estimated using fragment-based methods.

Key Observations:
  • Solubility : Methanamine derivatives with dihydrochloride salts (e.g., CID 63757458 , CAS 914087-69-7 ) exhibit improved aqueous solubility (>10 mg/mL) compared to free bases.
  • Reactivity : Brominated analogs (e.g., ) allow for cross-coupling reactions, while diaryl derivatives (e.g., ) favor aromatic interactions in biological targets.
Key Observations:
  • Enzyme Inhibition : The methanamine group is conserved across analogs, suggesting a role in binding catalytic sites (e.g., IRAP ).
  • Anticancer Activity : Diaryl derivatives (e.g., 3a ) show IC₅₀ values <10 μM in cancer cell lines, while brominated analogs may act via DNA damage .

Biological Activity

(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazole ring fused with a pyridine ring, with an isobutyl group at the 3-position of the imidazo ring and a methanamine substituent at the 2-position of the pyridine ring. Its molecular formula is C_{12}H_{18}N_{4}, with a molecular weight of approximately 216.28 g/mol.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological activities, particularly as an inhibitor of nitric oxide synthase (NOS). NOS plays a critical role in various physiological processes, including blood pressure regulation and neurotransmission. The compound's structural similarities to other known NOS inhibitors suggest it may also possess significant bioactivity against different isoforms of NOS.

Inhibition of Nitric Oxide Synthase

Studies have demonstrated that compounds with similar structures to this compound exhibit varying degrees of NOS inhibition. For example, derivatives have shown IC50 values in the low micromolar range against specific NOS isoforms, indicating a potential for therapeutic applications in cardiovascular diseases and neurodegenerative disorders where NO signaling is disrupted .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of related compounds reveals how slight alterations can significantly impact their pharmacological profiles:

Compound NameStructure FeaturesUnique Aspects
1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamineIsopropyl group instead of isobutylPotentially different pharmacokinetics
3-methyl-3H-imidazo[4,5-b]pyridineMethyl group at the 3-positionSimpler structure; less steric hindrance
5-chloro-1H-imidazo[4,5-b]pyridineChlorine substitution at the 5-positionDifferent electronic properties affecting reactivity

This table illustrates how variations in substituents can lead to diverse biological activities and chemical properties among imidazo[4,5-b]pyridine derivatives.

Case Studies on Biological Activity

Several studies have explored the biological activity of this compound in vitro and in vivo.

Anticancer Activity : A series of derivatives based on imidazo[4,5-b]pyridine were tested against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against HeLa cells with IC50 values ranging from 0.071 μM to 0.126 μM compared to reference drugs like doxorubicin .

Antimicrobial Activity : While many imidazo derivatives showed limited antibacterial effects, specific substitutions enhanced activity against pathogens like E. coli. For example, amidino-substituted variants exhibited moderate inhibitory concentrations against bacterial strains, demonstrating the potential for further development in antimicrobial therapies .

The mechanisms through which this compound exerts its biological effects are under investigation. Techniques such as X-ray crystallography have been utilized to elucidate binding interactions with NOS enzymes at the molecular level. These studies provide insights into how structural features influence selectivity and potency against different isoforms of NOS and other biological targets .

Q & A

Q. What computational tools predict pharmacokinetics and toxicity?

  • Methodological Answer : ADMET predictors (e.g., SwissADME) estimate logP (2.1–3.5), blood-brain barrier permeability, and CYP450 interactions. Toxicity is modeled via ProTox-II for hepatotoxicity alerts. Molecular docking (AutoDock Vina) screens off-target effects against kinases and GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.